

Confirming the Structure of Isolated Karanjin Using 2D-NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Karanjin	
Cat. No.:	B1673290	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the confirmation of the molecular structure of isolated **Karanjin**, a furanoflavonoid of significant interest, utilizing two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in natural product chemistry, spectroscopic analysis, and drug discovery.

Introduction to Karanjin and the Role of 2D-NMR

Karanjin (3-methoxy-2-phenyl-4H-furo[2,3-h]chromen-4-one) is a prominent bioactive compound isolated primarily from the seeds of the Pongam tree (Pongamia pinnata). Its diverse pharmacological activities have prompted extensive research into its chemical properties. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights into the carbon-hydrogen framework, 2D-NMR techniques are indispensable for the unambiguous assignment of all protons and carbons and for confirming the connectivity of the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal in establishing the intricate bonding network within the **Karanjin** molecule.

Experimental Protocols Isolation of Karanjin from Pongamia pinnata Seeds



A common method for the isolation of **Karanjin** involves solvent extraction followed by crystallization. The following protocol is a synthesized representation of established procedures:

- Extraction: Dried and powdered seeds of Pongamia pinnata are subjected to Soxhlet extraction with petroleum ether or n-hexane to defat the material. The defatted seed cake is then extracted with methanol.
- Concentration: The methanolic extract is concentrated under reduced pressure to yield a viscous residue.
- Purification: The residue is repeatedly washed with a non-polar solvent like petroleum ether to remove remaining oils. The resulting solid is then dissolved in a minimal amount of a suitable solvent (e.g., hot methanol or chloroform) and allowed to crystallize.
- Recrystallization: The crude crystals are further purified by recrystallization from methanol to yield pure, needle-shaped crystals of **Karanjin**. The purity is typically assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[1]

NMR Spectroscopic Analysis

The isolated **Karanjin** is dissolved in a suitable deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), for NMR analysis. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- 1D-NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments.
- 2D-NMR:
 - COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds.
 - HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).



 HMBC: This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds, which is crucial for connecting different parts of the molecule and identifying quaternary carbons.

Data Presentation and Structural Confirmation

The structural elucidation of **Karanjin** is achieved through the combined interpretation of 1D and 2D-NMR data. The following tables summarize the assigned ¹H and ¹³C chemical shifts.

1D-NMR Spectral Data of Karanjin



Atom No.	¹H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2	-	154.55
3	-	157.86
4	-	174.48
4a	-	119.47
5	8.20 (d, J=8.5 Hz)	145.57
6	7.50 (d, J=8.5 Hz)	146.82
6a	-	128.20
7	-	116.82
8	7.75 (d, J=2.0 Hz)	109.82
9	7.14 (d, J=2.0 Hz)	104.09
10a	-	149.64
10b	-	141.58
1'	-	130.73
2'	7.70 (m)	128.18
3'	7.49 (m)	121.64
4'	7.10 (m)	128.48
5'	7.45 (m)	130.52
6'	7.70 (m)	128.18
3-OCH₃	3.90 (s)	60.9

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

2D-NMR Correlation Analysis for Structural Confirmation



The following sections describe the key correlations observed in the 2D-NMR spectra of **Karanjin** that confirm its structure.

The COSY spectrum reveals the proton-proton coupling networks within the molecule.

- A strong correlation is observed between the proton at δ 8.20 (H-5) and the proton at δ 7.50 (H-6), confirming their ortho relationship on the aromatic ring A.
- Correlations are seen between the protons of the phenyl ring (B-ring): H-2'/H-6' (δ 7.70) with H-3'/H-5' (δ 7.49/7.45), and H-3'/H-5' with H-4' (δ 7.10), establishing the connectivity of this monosubstituted ring.
- The furan ring protons at δ 7.75 (H-8) and δ 7.14 (H-9) show a correlation, confirming their adjacent positions.

The HSQC spectrum is used to assign the carbon signals for all protonated carbons by correlating the proton signals with their directly attached carbon atoms.

- The proton at δ 8.20 correlates with the carbon at δ 145.57, assigning this to C-5.
- The proton at δ 7.50 correlates with the carbon at δ 146.82, assigning this to C-6.
- The furan proton at δ 7.75 correlates with the carbon at δ 109.82, assigning this to C-8.
- The furan proton at δ 7.14 correlates with the carbon at δ 104.09, assigning this to C-9.
- The methoxy protons at δ 3.90 show a correlation with the carbon at δ 60.9, confirming the 3-OCH₃ group.
- The protons of the phenyl ring are similarly correlated to their corresponding carbons.

The HMBC spectrum is crucial for piecing together the entire molecular structure by identifying correlations between protons and carbons that are two or three bonds apart. This allows for the assignment of quaternary carbons and the connection of different structural fragments.

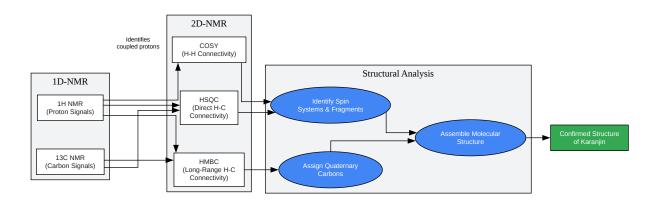
• The methoxy protons (3-OCH₃, δ 3.90) show a strong correlation to the carbon at δ 157.86, confirming the attachment of the methoxy group to C-3.



- H-5 (δ 8.20) shows correlations to the carbonyl carbon C-4 (δ 174.48) and the quaternary carbon C-6a (δ 128.20).
- H-6 (δ 7.50) shows correlations to C-4a (δ 119.47) and C-10a (δ 149.64).
- The furan proton H-8 (δ 7.75) exhibits correlations to C-6a (δ 128.20), C-7 (δ 116.82), and C-10b (δ 141.58), which is key to confirming the fusion of the furan ring to the chromenone core.
- The protons of the phenyl ring (H-2'/H-6') show a crucial correlation to the carbon at δ 154.55, unequivocally assigning this to C-2 and confirming the attachment of the phenyl ring at this position.

Visualization of Structural Elucidation

The logical workflow for confirming the structure of **Karanjin** using 2D-NMR can be visualized as follows:

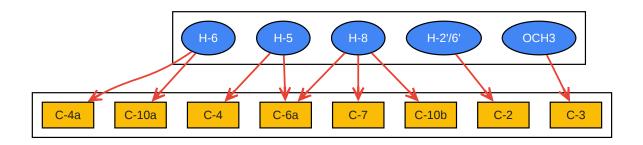


Click to download full resolution via product page



Workflow for Karanjin structure confirmation using 2D-NMR.

The following diagram illustrates the key HMBC correlations that are instrumental in assembling the final structure of **Karanjin**.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. kjar.spu.edu.iq [kjar.spu.edu.iq]
- To cite this document: BenchChem. [Confirming the Structure of Isolated Karanjin Using 2D-NMR: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673290#confirming-the-structure-of-isolated-karanjin-using-2d-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com